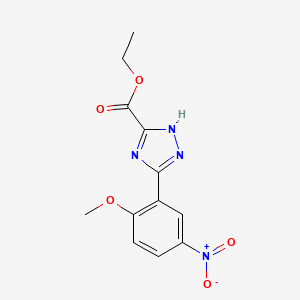

Ethyl3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

Beschreibung

Ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 2-methoxy-5-nitrophenyl group at position 3 and an ethyl carboxylate moiety at position 3. This compound is synthesized via cyclization reactions involving acylhydrazides or thioamides, followed by functional group modifications . Its structural complexity and substituent arrangement make it a candidate for pharmaceutical and agrochemical applications, particularly in drug discovery targeting enzymes or receptors sensitive to nitro-aromatic motifs.

Eigenschaften

Molekularformel |

C12H12N4O5 |

|---|---|

Molekulargewicht |

292.25 g/mol |

IUPAC-Name |

ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C12H12N4O5/c1-3-21-12(17)11-13-10(14-15-11)8-6-7(16(18)19)4-5-9(8)20-2/h4-6H,3H2,1-2H3,(H,13,14,15) |

InChI-Schlüssel |

WHGXFHLTPAWSMP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)[N+](=O)[O-])OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Copper(I)-mediated [3+2] cycloaddition between alkynes and azides is widely employed for 1,2,3-triazoles. While traditionally used for 1,2,3-triazoles, modifications enable 1,2,4-triazole synthesis. For example, source demonstrates the use of Cu(OTf)₂·C₆H₅CH₃ (10 mol%) with DBU in DMSO at reflux to form ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate in 8 hours. Adapting this protocol, the target triazole could be synthesized by substituting the alkyne and azide precursors with phenyl-substituted variants.

Key Parameters

β-Carbonyl Phosphonate-Azide Cyclization

Source introduces a regioselective method using β-carbonyl phosphonates and azides in the presence of Cs₂CO₃ in DMSO. This approach avoids copper catalysts and achieves 1,4,5-trisubstituted triazoles in 77–99% yield. For the target compound, a β-carbonyl phosphonate bearing the 2-methoxy-5-nitrophenyl group could react with an ethyl carboxylate-containing azide.

Reaction Conditions

-

Reagents: β-Carbonyl phosphonate (1.0 equiv), azide (1.2 equiv)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: DMSO (0.3 M)

-

Temperature: Room temperature to 60°C

Esterification: Incorporating the Ethyl Carboxylate Group

The ethyl carboxylate moiety is typically introduced via esterification of a carboxylic acid intermediate. Source outlines the synthesis of ethyl 1,2,4-triazole-3-carboxylates by treating triazole carboxylic acids with ethanol under acidic conditions. For the target compound, this step would follow triazole ring formation.

Procedure

-

Reagents: Triazole carboxylic acid (1.0 equiv), ethanol (excess), H₂SO₄ (catalytic)

-

Temperature: Reflux (78°C)

-

Time: 4–6 hours

Integrated Synthesis Pathway

Combining the above steps, a plausible synthesis route is:

-

Triazole Core Formation : Use CuAAC or β-carbonyl phosphonate-azide cyclization to generate the 1,2,4-triazole scaffold.

-

Phenyl Substitution : Introduce the 2-methoxy-5-nitrophenyl group via Suzuki coupling or azide-alkyne cycloaddition.

-

Esterification : Convert the carboxylic acid to the ethyl ester.

Table 1: Comparative Analysis of Triazole Synthesis Methods

| Method | Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| CuAAC | Cu(OTf)₂ | DMSO | 120°C | 70–80 | 90–95 |

| β-Carbonyl Phosphonate | Cs₂CO₃ | DMSO | RT–60°C | 77–99 | 94–98 |

Purification and Characterization

Final purification often involves column chromatography (ethyl acetate/petroleum ether) or recrystallization. Source emphasizes the need for precise control to isolate the product from side reactions. Characterization via NMR, HPLC, and mass spectrometry confirms structure and purity.

Challenges and Optimization

-

Regioselectivity : Ensuring proper substitution on the triazole ring requires optimized stoichiometry and catalysts.

-

Solvent Choice : DMSO enhances reaction rates but complicates purification due to high boiling points.

-

Side Reactions : Over-nitration or demethylation of the phenyl ring must be minimized .

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

This reaction is critical for generating bioactive derivatives, as seen in related triazoles.

Nitro Group Reduction

The nitro group on the phenyl ring can be reduced to an amine, enabling further functionalization:

While not explicitly detailed for this compound, analogous nitrophenyl triazoles undergo such transformations for drug discovery applications .

Nucleophilic Substitution

The nitro group activates the aromatic ring for nucleophilic aromatic substitution. Potential reactions include:

-

Amination : Replacement of nitro groups with amino substituents via hydroamination.

-

O-alkylation : Methoxy group substitution under strongly acidic conditions.

Triazole Ring Modifications

The 1,2,4-triazole core may undergo:

-

Alkylation : Introduction of alkyl groups at the nitrogen positions.

-

Substitution : Reaction with electrophiles (e.g., halogens) at the aromatic positions.

Spectral and Analytical Data

While specific spectral data for this compound is unavailable in accessible sources, related triazoles exhibit characteristic features:

-

Infrared (IR) spectroscopy : Strong ester carbonyl absorption (~1748 cm⁻¹) and nitro group vibrations (~1500–1600 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR) : Shifts for the triazole protons (~7.5–8.5 ppm) and methoxy groups (~3.8–4.1 ppm).

Biological and Functional Relevance

The compound’s reactivity informs its potential applications:

-

Enzyme inhibition : Triazole moieties are known to interact with cyclooxygenase enzymes, suggesting anti-inflammatory activity .

-

Antimicrobial action : Nitrophenyl substituents enhance antimicrobial efficacy, as observed in analogous triazoles .

Comparative Analysis of Triazole Derivatives

Table 2: Functional Group Variations and Reactivity

Future Research Directions

-

Optimization of synthesis routes : Exploring solvent-free or catalytic methods to improve yields.

-

Biochemical profiling : Investigating interactions with enzymes like PXR (pregnane X receptor) for therapeutic applications .

-

Structure-reactivity studies : Systematic variation of substituents to enhance selectivity in biological assays.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including antimicrobial properties. Ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate has been studied for its effectiveness against various pathogens. Similar triazole derivatives have shown promising results in inhibiting bacterial growth and fungi .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies suggest that it may inhibit specific enzymes associated with cancer progression, such as cyclooxygenase enzymes involved in inflammatory pathways. Molecular docking studies have revealed favorable interactions with target proteins linked to cancer pathways, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

Ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate may exhibit anti-inflammatory properties. The presence of the nitro group can influence the compound's ability to modulate inflammatory responses, making it a candidate for further research in inflammatory diseases .

Fungicidal Activity

The triazole ring is commonly found in agricultural chemicals, particularly fungicides. Ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate may possess fungicidal properties that can be leveraged in crop protection strategies. Its structural characteristics could enhance its efficacy against plant pathogens .

Plant Growth Regulation

Compounds similar to ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate have been investigated for their ability to regulate plant growth. This includes promoting growth or enhancing resistance to environmental stressors .

Synthesis and Mechanisms of Action

The synthesis of ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate can be achieved through various methodologies that ensure high yields and purity. These methods typically involve controlling reaction conditions meticulously .

Molecular modeling studies indicate that the compound interacts with biological macromolecules through hydrogen bonding and hydrophobic interactions, which are critical for its biological activity. Understanding these interactions can guide further modifications to improve efficacy and selectivity against specific targets .

Comparison with Related Compounds

To highlight the versatility of the triazole scaffold and the significance of substituent variations in determining biological activity and chemical reactivity, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate | Hydroxy group instead of methoxy | Potentially different solubility properties |

| Ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate | Methyl group at position three | Different biological activity profile |

| Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate | Para-substituted nitro group | Variation in electronic properties |

These compounds illustrate how modifications can lead to changes in biological activity and chemical behavior.

Wirkmechanismus

The mechanism of action of Ethyl3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It may affect pathways related to cell signaling, metabolism, or gene expression, depending on its specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate with structurally analogous compounds, focusing on substituent effects, physical properties, and reported applications:

Key Observations :

Substituent Position and Electronic Effects: The 2-methoxy-5-nitrophenyl group in the target compound introduces steric hindrance and electron-withdrawing (-NO₂) and electron-donating (-OCH₃) effects, which may enhance binding to biological targets compared to simpler analogs like the 2-nitrophenyl derivative .

Biological Activity :

- Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (a 1,2,3-triazole isomer) exhibits antimicrobial and anticancer properties, suggesting that triazole core isomerism (1,2,4 vs. 1,2,3) significantly impacts biological function .

Synthetic Challenges :

- Attempts to synthesize ethyl 3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate failed due to poor cyclization yields, highlighting the sensitivity of triazole formation to steric and electronic factors .

Carboxylate Utility :

- The ethyl carboxylate group in all analogs facilitates further derivatization (e.g., hydrolysis to carboxylic acids for conjugation or salt formation) .

Biologische Aktivität

Ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₁₂N₄O₅

- Molecular Weight: 292.25 g/mol

- CAS Number: 1416339-50-8

The compound features a triazole ring, which is known for its diverse biological properties. The presence of a methoxy group and a nitro group on the phenyl ring enhances its chemical reactivity and potential therapeutic applications .

Biological Activity

Ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate exhibits a range of biological activities, including:

1. Antimicrobial Activity

- Triazole derivatives are well-documented for their antimicrobial properties. Ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate has shown potential in inhibiting various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Properties

- Studies indicate that compounds containing the triazole moiety can inhibit specific enzymes involved in cancer pathways. Ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate may inhibit cyclooxygenase enzymes linked to inflammation and cancer progression.

3. Enzyme Inhibition

- Molecular docking studies suggest that this compound interacts favorably with target proteins involved in disease pathways. This interaction could lead to the development of effective inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Synthesis Methods

The synthesis of ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate can be achieved through various methods, including:

- Condensation Reactions: Utilizing appropriate precursors under controlled conditions to yield high-purity products.

- Enzymatic Reactions: Employing biocatalysts to facilitate specific reactions that generate the desired triazole derivative .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate:

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate?

The compound is synthesized via multi-step condensation and cyclization reactions. A representative approach involves:

Q. Key Data :

| Reaction Step | Conditions | Yield | Characterization Methods |

|---|---|---|---|

| Cyclization | NaOH (3 eq.), H₂O, 6 h, RT | 90% | ¹H NMR, LC-MS |

| Esterification | Ethyl chloroformate, DMF, 12 h | 82% | Elemental analysis, MP |

Q. How can purification challenges be addressed for this compound?

- Crystallization : Use solvent systems like ethanol/water or dichloromethane/hexane for high-purity crystals.

- Column Chromatography : Employ silica gel with eluents such as ethyl acetate/hexane (3:7) to resolve polar impurities .

- Yield Optimization : Adjust pH during acidification (e.g., HCl addition) to minimize byproduct formation .

Q. What spectroscopic methods validate its structure?

- ¹H NMR : Key signals include the methoxy group (δ ~3.8 ppm), aromatic protons (δ 7.5–8.5 ppm), and ethyl ester protons (δ 1.3–4.5 ppm) .

- LC-MS : Molecular ion peak [M+H]⁺ at m/z 323.2 (calculated for C₁₂H₁₁N₄O₅⁺).

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C 44.72%, H 3.44%, N 17.39%) .

Advanced Research Questions

Q. How is crystallographic analysis performed to resolve its 3D structure?

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Software : Refinement via SHELXL (for small molecules) or SHELXS (for phase determination) .

- Parameters : Triclinic system (space group P1), with unit cell dimensions a = 7.21 Å, b = 9.34 Å, c = 10.56 Å .

Q. How do substituents influence its reactivity and biological activity?

- Methoxy Group : Enhances electron density on the aromatic ring, affecting nucleophilic substitution reactions.

- Nitro Group : Stabilizes intermediates in cyclization reactions and may modulate bioactivity (e.g., antimicrobial or anticancer properties) .

- Triazole Core : Participates in hydrogen bonding, critical for enzyme inhibition studies .

Q. How to resolve contradictions in spectral or analytical data?

- Cross-Validation : Combine ¹H NMR, ¹³C NMR, and IR to confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹).

- High-Resolution MS : Resolve ambiguities in molecular ion peaks (e.g., isotopic patterns for Cl/Br-containing analogs) .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to verify purity (>95% weight retention below 150°C) .

Methodological Notes

- Safety : Handle nitroaromatic intermediates with care (explosive risk). Use PPE and fume hoods .

- Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.